Ac-rC Phosphoramidite-15N3

Isotope Dilution Mass Spectrometry RNA Quantification Internal Standard

Ac-rC Phosphoramidite-15N3 is a 15N3-labeled cytidine analog (unlabeled CAS 121058-88-6) for solid-phase RNA synthesis. The ≥98% 15N enrichment provides a +3 Da mass shift and NMR-active 15N nuclei at N1/N3/N4 positions—enabling absolute quantification via isotope-dilution LC-MS/MS and base-pair-resolved NMR analysis. Essential for synthesizing 15N-labeled internal standards for RNA modification analysis, oligonucleotide therapeutics PK studies, and PS2-RNA tracer synthesis. Unlabeled variants cannot provide isotopic differentiation.

Molecular Formula C47H64N5O9PSi
Molecular Weight 905.1 g/mol
Cat. No. B12386777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite-15N3
Molecular FormulaC47H64N5O9PSi
Molecular Weight905.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i49+1,50+1,51+1
InChIKeyQKWKXYVKGFKODW-LTFQELPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite-15N3: 15N-Labeled Cytidine Phosphoramidite for Isotope-Enabled RNA Synthesis and Quantitative Analysis


Ac-rC Phosphoramidite-15N3 is a stable isotope-labeled ribonucleoside phosphoramidite building block containing a nitrogen-15 label at three nitrogen positions within the cytidine base [1]. It serves as a direct isotopically substituted analog of the unlabeled Ac-rC Phosphoramidite (CAS 121058-88-6) and is employed in solid-phase RNA synthesis via standard phosphoramidite chemistry for the construction of oligoribonucleotides, including those bearing phosphorodithioate (PS2-RNA) backbone modifications . The 15N3 labeling pattern imparts a defined mass shift and enables site-specific isotopic enrichment of cytidine residues for downstream detection and structural interrogation [2].

Why Unlabeled Ac-rC Phosphoramidite Cannot Substitute for Ac-rC Phosphoramidite-15N3 in Isotope-Dependent Analytical Workflows


While unlabeled Ac-rC Phosphoramidite supports identical RNA synthesis chemistry and produces oligonucleotides with indistinguishable biological activity, it fails to enable the isotopically differentiated detection essential for quantitative mass spectrometry (MS) and advanced NMR structural analysis. Unlabeled cytidine residues generate signals that co-migrate with endogenous or background analytes, precluding their use as internal standards in isotope-dilution MS or as site-specific probes in multidimensional NMR [1]. Conversely, the 15N3-labeled analog introduces a defined mass increment (≥3 Da relative to unlabeled cytidine) and an NMR-active spin-½ nucleus at positions that are otherwise NMR-silent in natural-abundance RNA [2]. Substitution with generic, unlabeled phosphoramidites therefore forfeits the capacity for precise quantification, tracer studies, and base-pair-resolved structural mapping—functionalities that are inherent to the 15N3-labeled building block and central to its procurement rationale [3].

Quantitative Differentiation of Ac-rC Phosphoramidite-15N3: Comparative Evidence vs. Unlabeled and Alternative Isotopic Analogs


Isotopic Enrichment Specification: ≥98% 15N Atom Incorporation Enables Robust Quantitative MS Internal Standardization

Ac-rC Phosphoramidite-15N3 is manufactured to an isotopic enrichment specification of ≥98 atom% 15N at the labeled nitrogen positions (N1, N3, and N4 of the cytidine base), as documented in vendor certificate-of-analysis parameters [1]. In contrast, unlabeled Ac-rC Phosphoramidite contains nitrogen at natural abundance (~0.37% 15N), yielding a negligible isotopic signal. For LC-MS/MS quantitative assays employing stable isotope-labeled internal standards (SIL-IS), an enrichment ≥98% ensures minimal unlabeled carryover (<2%) and a defined mass shift that separates the internal standard signal from the analyte channel [2]. Uniform 15N-labeled deoxycytidine internal standards (≥98% 15N enrichment) have been validated for high-throughput DNA methylation quantification with >500 samples processed in 4 days, demonstrating the practical threshold for analytical robustness [2].

Isotope Dilution Mass Spectrometry RNA Quantification Internal Standard

Mass Shift Differential: +3 Da (15N3) vs. Unlabeled Cytidine Enables Unambiguous MS Channel Separation

Incorporation of three 15N atoms into the cytidine base increases the molecular mass of the nucleoside moiety by approximately 3 Da relative to the unlabeled species (14N→15N = +1 Da per nitrogen substitution) . This mass increment shifts the isotopic envelope of 15N3-labeled oligonucleotides sufficiently to avoid overlap with the M, M+1, and M+2 isotopic peaks of unlabeled analytes in MS detection channels, a critical requirement for isotope-dilution quantification where the internal standard and analyte must be chromatographically co-eluting yet spectrometrically distinct [1]. Comparative LC-MS analysis of 15N-labeled versus unlabeled ribonucleosides demonstrates a ~5 Da mass increase for fully 15N-substituted bases, which permits baseline-resolved extracted ion chromatograms at femtomole sensitivity [1].

Mass Spectrometry RNA Modification Analysis Isotopic Resolution

NMR-Specific Advantage: 15N3 Enables 1H/15N/15N-COSY for Direct Watson-Crick Base-Pair Monitoring

The 15N3 labeling pattern at N1, N3, and N4 of the cytidine base introduces NMR-active spin-½ nuclei at positions that participate directly in Watson-Crick hydrogen bonding. In combination with complementary 15N-labeled purine amidites, this enables 1H/15N/15N-COSY (HNN-COSY) experiments that directly monitor individual base-pair formation in RNA [1]. Unlabeled RNA yields no detectable signal in 15N-edited experiments and suffers from severe chemical shift overlap and line broadening in 1H-only spectra, particularly for RNAs exceeding 30-40 nucleotides [2]. Solid-phase chemical synthesis using labeled RNA phosphoramidites is the only method to completely circumvent spectral overlap in RNA NMR, as alternative enzymatic or metabolic labeling approaches cannot achieve site-specific, atom-resolved 15N incorporation at defined positions [2].

RNA NMR Spectroscopy Base-Pair Analysis Site-Specific Isotopic Labeling

15N3 (N1/N3/N4) vs. 15N2 vs. 15N1: Labeling Pattern Determines NMR Applicability and MS Quantification Precision

Ac-rC Phosphoramidite-15N3 incorporates 15N at three base positions (N1, N3, and N4), whereas alternative commercially available analogs include Ac-rC Phosphoramidite-15N (single-site labeling) and Ac-rC Phosphoramidite-15N2 (two-site labeling) . The 15N3 pattern provides a larger mass shift (+3 Da vs. +1 Da or +2 Da), improving MS channel separation and reducing the likelihood of isotopic interference from natural-abundance M+1 and M+2 peaks . More critically for NMR, the three-site labeling pattern (N1/N3/N4) aligns with the requirement for HNN-COSY experiments, where both hydrogen-bond donor and acceptor nitrogens must be 15N-labeled to detect base-pair correlations [1]. Single-site 15N1 or dual-site 15N2 cytidine amidites, while less expensive, may not support the full suite of multidimensional NMR experiments for which the 15N3 reagent is specifically procured [1].

Isotopic Labeling Pattern NMR Assignment MS Quantitation

High-Value Procurement Scenarios for Ac-rC Phosphoramidite-15N3 in Quantitative and Structural RNA Analysis


LC-MS/MS Quantitative Analysis of RNA Modifications Using Isotope Dilution

For laboratories performing quantitative LC-MS/MS analysis of RNA modifications—including methylation, pseudouridylation, and editing events—Ac-rC Phosphoramidite-15N3 provides the synthetic route to 15N-labeled internal standard oligonucleotides. The ≥98% 15N enrichment and +3 Da mass shift ensure that the internal standard co-elutes identically with the analyte while remaining spectrometrically distinct, enabling accurate absolute quantification at femtomole sensitivity [1]. This approach is validated in high-throughput DNA methylation assays where [U-15N]-labeled deoxycytidine internal standards facilitated processing of >500 samples in 4 days with minimal inter-day variability [1].

Solution-State NMR Structural Determination of Functional RNAs (>40 nt)

Researchers investigating the three-dimensional structure and conformational dynamics of functional RNAs (riboswitches, ribozymes, aptamers, or viral RNA elements) using solution-state NMR rely on site-specifically 15N-labeled RNA to overcome chemical shift overlap and line broadening that plague 1H-only spectra of larger RNAs [2]. Ac-rC Phosphoramidite-15N3 enables the solid-phase synthesis of RNA bearing 15N labels at the N1, N3, and N4 positions of cytidine residues, which are required for 1H/15N/15N-COSY experiments that directly monitor Watson-Crick base-pair formation and hydrogen-bonding networks [3]. This chemical synthesis approach is the only methodology capable of achieving atom-specific, position-defined 15N incorporation to fully resolve spectral overlap [2].

Pharmacokinetic and Metabolic Tracing of Therapeutic Oligonucleotides

During preclinical development of RNA-based therapeutics (antisense oligonucleotides, siRNA, or aptamers), stable isotope-labeled building blocks such as Ac-rC Phosphoramidite-15N3 are incorporated during solid-phase synthesis to generate tracer oligonucleotides that are chemically and biologically identical to the unlabeled drug substance yet distinguishable by MS detection . These labeled tracers serve as quantitative internal standards for bioanalytical method validation and enable precise measurement of oligonucleotide concentrations in plasma, tissue homogenates, and cellular uptake studies, supporting regulatory submission requirements for pharmacokinetic profiling .

Synthesis of Phosphorodithioate-Modified (PS2-RNA) Oligonucleotides with Isotopic Tracking

Ac-rC Phosphoramidite-15N3 is specifically documented for use in the synthesis of oligoribonucleotides bearing phosphorodithioate (PS2-RNA) backbone modifications . These PS2-modified RNAs exhibit enhanced nuclease resistance relative to phosphorothioate (PS) analogs, and the 15N3 label enables tracking of PS2-RNA cellular uptake, intracellular distribution, and metabolic stability in biological matrices without altering the modified backbone chemistry or biophysical properties .

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